N-(4-acetamidophenyl)-2-bromoacetamide
Description
N-(4-Acetamidophenyl)-2-bromoacetamide is a brominated acetamide derivative characterized by a 4-acetamidophenyl group attached to the α-carbon of a bromoacetamide backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiazoles and thiadiazoles. Its molecular structure combines the electrophilic bromine atom with an acetamido aromatic moiety, enabling diverse reactivity in nucleophilic substitution and cyclocondensation reactions .
The compound’s synthesis typically involves cyclocondensation of N-(4-acetamidophenyl)-N'-phenylthiourea with ethyl bromoacetate, yielding isomers of thiazolidin-4-one derivatives (e.g., 23% 3a and 71% 3b) . Its structural features, including the planar acetamide group and bromine’s electron-withdrawing effects, influence both crystallinity and intermolecular interactions, as observed in related bromoacetamides .
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-bromoacetamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
WWLGGODAOVNIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-bromoacetamide typically involves the bromination of N-(4-acetamidophenyl)acetamide. This can be achieved by reacting N-(4-acetamidophenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetamidophenyl)-2-bromoacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The acetamide group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include N-(4-acetamidophenyl)-2-substituted acetamides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the acetamide group.
Scientific Research Applications
N-(4-acetamidophenyl)-2-bromoacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-bromoacetamide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Ionic Liquids : Bromoacetamide derivatives with heteroaromatic substituents (e.g., benzothiazole) form task-specific ionic liquids with tunable solubilities and conductivities, useful in green chemistry .
- Limitations : The title compound’s moderate radiochemical yield (~40–45% in NFLOBA-EF24 synthesis) highlights challenges in optimizing bromine’s reactivity for high-efficiency applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
